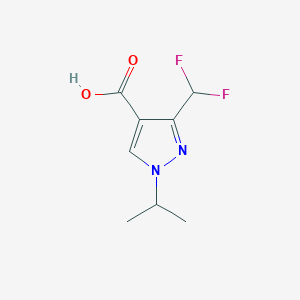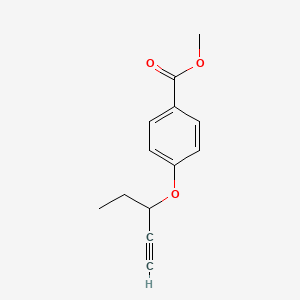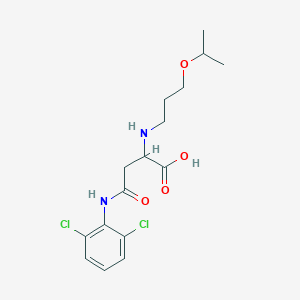![molecular formula C23H21ClN2O2 B2607745 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone CAS No. 329080-33-3](/img/structure/B2607745.png)
2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone derivatives have been extensively studied for their antimicrobial and antifungal properties. A study by Verma & Singh (2015) demonstrated that compounds with the 2-chloro-1,4-naphthoquinone moiety exhibit strong antimicrobial activity against pathogens like S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. Notably, copper(II) complexes of these compounds showed enhanced antibacterial activity, surpassing the effectiveness of conventional drugs like ciprofloxacin, especially against S. aureus. This highlights their potential as superior antibacterial agents (Verma & Singh, 2015). Similarly, Tran et al. (2009) synthesized a series of halogen-containing 1,4-naphthoquinone derivatives and discovered potent antifungal activity, with some compounds showing more efficacy than the clinically used antifungal drug clotrimazole (Tran et al., 2009).
Anticancer Activity
Compounds with the 2-chloro-1,4-naphthoquinone structure have shown promising results in anticancer research. Gokmen et al. (2019) synthesized N- and S,S-substituted-1,4-naphthoquinone derivatives and found them to exhibit potent cytotoxic activities against various cancer cell lines, including breast, prostate, and colorectal cancer cells. Certain derivatives were identified as highly potent anticancer agents (Gokmen et al., 2019). Zhou et al. (2009) designed and synthesized 2-piperazinyl and 2-piperidinyl naphthoquinones, which demonstrated enhanced cytotoxic activities against cancer cell lines and induced apoptosis by activating pro-apoptotic caspases, presenting them as potential cytotoxic and apoptosis-inducing agents (Zhou et al., 2009).
Antioxidant Properties
A study by Abdassalam et al. (2022) synthesized new N(H)-substituted-5-nitro-1,4-naphthoquinone derivatives and evaluated them for their antioxidant capacity and catalase enzyme inhibitory activities. One of the compounds showed remarkable antioxidant capacity and strong catalase enzyme inhibitory activity, indicating the potential of these derivatives as antioxidants and enzyme inhibitors (Abdassalam et al., 2022).
Propiedades
IUPAC Name |
2-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-21(23(28)19-11-5-4-10-18(19)22(20)27)26-15-13-25(14-16-26)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIIOYUWWNYQL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)

![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)


![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)